molecular formula C18H22N6O6S B2680717 Ethyl 4-(2-((4-amino-5-(furan-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 868225-90-5

Ethyl 4-(2-((4-amino-5-(furan-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No. B2680717
CAS RN: 868225-90-5
M. Wt: 450.47
InChI Key: XYCOKPKFUSTNLT-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((4-amino-5-(furan-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C18H22N6O6S and its molecular weight is 450.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, related to the compound of interest, have been synthesized and investigated for their biological activities. These compounds, possessing various heterocyclic nuclei, have shown good to moderate antimicrobial activity against certain microorganisms, as well as antiurease and antilipase activities (Başoğlu et al., 2013).

Antimicrobial and Anti-Inflammatory Agents

Novel compounds derived from the reaction of visnagenone-ethylacetate or khellinone-ethylacetate with similar molecular structures have demonstrated significant anti-inflammatory and analgesic activities. These compounds were also identified as cyclooxygenase-1/2 (COX-1/2) inhibitors (Abu‐Hashem et al., 2020).

Antimicrobial Activity of Derivatives

Ethyl[4-arylmethyleneamino-3-(4-metylphenyl)-5-oxo-4,5-dihydro-1H -1,2,4-triazole-1-yl]acetates, closely related to the target compound, were synthesized and displayed good antimicrobial activity against certain test microorganisms. These compounds include Mannich bases demonstrating antimicrobial potential (Fandaklı et al., 2012).

Impurity Profile Analysis in Drug Development

In drug development research, the impurity profile of closely related compounds like Ethyl-2-(4-[(5R)-3-[4-(methoxycarboxamidoiminomethyl)-phenyl]-2-oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate has been analyzed using liquid chromatography-mass spectrometry. This is crucial for understanding the synthesis byproducts in bulk drug substances (Thomasberger et al., 1999).

Antimicrobial Activity of Related Compounds

Ethyl 3-aminonaphtho(2,1-b)furan-2-carboxylate and its derivatives, which share structural similarity with the subject compound, have been studied for their antimicrobial activity. These compounds show potential as effective agents against certain microorganisms (Ravindra et al., 2008).

Synthesis of Piperazine Derivatives

1,4-bis[thiazolo[4,5-d]pyrimidin-7(6H)-one]piperazine derivatives, which are chemically related, have been synthesized using an efficient one-pot method. This demonstrates the versatility and applicability of similar compounds in synthesizing new heterocyclic systems (Fang & Wei, 2012).

ACE Inhibitors from Similar Derivatives

Compounds such as 2-(hydroxymethyl)-7,8-dihydro-1H-indeno[5,4-b]furan-6(2H)-one, structurally related to the compound of interest, have been evaluated as angiotensin-converting enzyme (ACE) inhibitors. These studies are crucial for developing new therapeutics in cardiovascular diseases (Vulupala et al., 2018).

properties

IUPAC Name

ethyl 4-[2-[[4-amino-5-(furan-2-carbonylamino)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O6S/c1-2-29-18(28)24-7-5-23(6-8-24)12(25)10-31-17-21-14(19)13(16(27)22-17)20-15(26)11-4-3-9-30-11/h3-4,9H,2,5-8,10H2,1H3,(H,20,26)(H3,19,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCOKPKFUSTNLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CO3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-((4-amino-5-(furan-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate

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